4-Cyclopropyl-2-fluorobenzonitrile
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Overview
Description
4-Cyclopropyl-2-fluorobenzonitrile is an organic compound with the molecular formula C10H8FN and a molecular weight of 161.18 g/mol It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzonitrile core
Preparation Methods
The synthesis of 4-Cyclopropyl-2-fluorobenzonitrile can be achieved through several routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .
Industrial production methods for this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
4-Cyclopropyl-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the benzonitrile core.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds involving this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropyl-2-fluorobenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-fluorobenzonitrile involves its interaction with molecular targets and pathways within a given system. The presence of the fluorine atom and the cyclopropyl group can influence the compound’s reactivity and binding affinity to various targets . These interactions can lead to specific biological or chemical effects, depending on the context of its use.
Comparison with Similar Compounds
4-Cyclopropyl-2-fluorobenzonitrile can be compared with other similar compounds, such as:
4-Cyclopropylbenzonitrile: Lacks the fluorine atom, which may result in different reactivity and applications.
2-Fluorobenzonitrile:
4-Cyclopropyl-2-chlorobenzonitrile: Substitutes the fluorine atom with chlorine, which can alter the compound’s properties and interactions.
The uniqueness of this compound lies in its specific combination of the cyclopropyl group and the fluorine atom, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H8FN |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
4-cyclopropyl-2-fluorobenzonitrile |
InChI |
InChI=1S/C10H8FN/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2H2 |
InChI Key |
CCUYSGXQNWOZJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
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